molecular formula C15H14N2O B188127 (1-benzyl-1H-benzimidazol-2-yl)methanol CAS No. 6646-70-4

(1-benzyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B188127
CAS No.: 6646-70-4
M. Wt: 238.28 g/mol
InChI Key: BMKLUFBUYHXGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1-benzyl-1H-benzimidazol-2-yl)methanol is a useful research compound. Its molecular formula is C15H14N2O and its molecular weight is 238.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

(1-benzyl-1H-benzimidazol-2-yl)methanol is a compound belonging to the benzimidazole class, which is notable for its diverse biological activities. The benzimidazole core structure is widely recognized in medicinal chemistry for its potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the current understanding of the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₄N₂O, with a molecular weight of approximately 242.29 g/mol. The compound features a benzimidazole ring system substituted with a benzyl group and a hydroxymethyl group, which contribute to its unique chemical properties and biological activities.

Antimicrobial Activity

Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit significant antimicrobial activity against various pathogens, including bacteria and fungi. For instance, studies on related compounds have demonstrated effectiveness against Staphylococcus aureus, Escherichia coli, and Candida albicans with minimum inhibitory concentrations (MICs) indicating potent activity .

Anti-inflammatory Effects

Benzimidazole derivatives are also recognized for their anti-inflammatory properties. Compounds within this class have shown to inhibit inflammatory mediators and cytokines in various models. The hydroxymethyl group in this compound may enhance its ability to interact with inflammatory pathways, although detailed studies are required to elucidate this aspect fully.

The mechanisms through which this compound exerts its biological effects are not yet fully understood but may involve:

  • Interaction with Enzymes : Similar compounds have been shown to inhibit enzymes crucial for microbial survival or cancer cell metabolism.
  • Binding Affinity : Studies suggest that such compounds may bind effectively to specific biological macromolecules, influencing metabolic pathways or cellular processes.

Case Studies and Research Findings

Several studies have explored the structure-activity relationship (SAR) of benzimidazole derivatives, demonstrating that modifications at various positions can significantly alter biological activity:

CompoundActivityReference
4-(1-benzyl-1H-benzo[d]imidazol-2-yl)thiazoleAnthelmintic
2-(1H-indol-3-yl)-1H-benzo[d]imidazolesAntimicrobial
Various benzimidazole derivativesAnticancer

These findings underscore the potential of this compound as a lead compound for further development in pharmacology.

Scientific Research Applications

The compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has indicated that benzimidazole derivatives, including (1-benzyl-1H-benzimidazol-2-yl)methanol, possess antimicrobial properties. Studies have shown effective inhibition against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentrations (MICs) ranging from 1 to 16 µg/mL .

Anticancer Properties

The anticancer potential of this compound has been explored through various studies. For instance, related benzimidazole derivatives have demonstrated antiproliferative effects on melanoma and leukemia cell lines. The mechanism often involves the modulation of specific enzymes or receptors that play crucial roles in cancer progression .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives have shown significant inhibition of cyclooxygenase enzymes (COX), which are key players in inflammatory processes .

Case Studies

Several case studies highlight the applications and efficacy of this compound and its derivatives:

StudyFocusFindings
Moneer et al. (2021)Antimicrobial ActivityEvaluated various benzimidazole derivatives against bacterial strains; showed significant antibacterial properties with MICs between 1–16 µg/mL .
Abdel-Mohsen et al.Anticancer ActivityInvestigated antiproliferative effects on 12 cancer cell lines; demonstrated strong activity against leukemia and melanoma .
Prajapat & Talesara (2016)Anti-inflammatory EffectsSynthesized alkoxyphthalimide based benzimidazole derivatives; showed notable anti-inflammatory effects compared to standard treatments .

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Formation of Benzimidazole Core : Condensation of o-phenylenediamine with formic acid.
  • Benzylation : Reaction with benzyl chloride in the presence of a base.
  • Methanol Introduction : Final step involves introducing the methanol group through reduction reactions.

Q & A

Q. What are the common synthetic routes for (1-benzyl-1H-benzimidazol-2-yl)methanol, and how are reaction conditions optimized?

Level: Basic
Methodological Answer:
The compound is typically synthesized via oxidation of this compound precursors. For example, Dess-Martin periodinane (DMP) is used to oxidize the alcohol group to a carbonyl under mild conditions (4°C, CH₂Cl₂ solvent) . Alternatively, condensation reactions involving 2-acetylbenzimidazole derivatives with aldehydes in ethanol/water under basic conditions (10% NaOH) yield substituted benzimidazole derivatives . Optimization includes controlling stoichiometry (e.g., 1.1 eq. DMP), temperature, and reaction time (1–6 hours). Purity is ensured via recrystallization (e.g., methanol or aqueous ethanol) .

Q. How is the crystal structure of this compound determined, and what parameters are critical for refinement?

Level: Basic
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection involves a Bruker SMART CCD diffractometer with graphite-monochromated radiation (Mo-Kα) . Key parameters include:

  • Unit cell dimensions (e.g., monoclinic P21/c, β ≈ 95°) .
  • Data-to-parameter ratio (>15:1) and R-factor (<0.06) for refinement reliability .
  • Software : SHELXL for refinement, leveraging constraints for hydrogen bonding and torsional angles . Solvent molecules (e.g., methanol solvates) require careful modeling to avoid overfitting .

Q. How can hydrogen-bonding patterns in benzimidazole derivatives inform crystal packing predictions?

Level: Advanced
Methodological Answer:
Graph set analysis (Etter’s formalism) is used to classify hydrogen-bonding motifs. For example, intramolecular O–H···N and intermolecular N–H···O interactions dominate in benzimidazole crystals . Key steps:

Identify donor-acceptor pairs using crystallographic data.

Assign graph notations (e.g., D , R₂²(8) rings).

Correlate motifs with packing efficiency (e.g., π-π stacking in aromatic systems) . Methoxy or hydroxy substituents enhance hydrogen bonding, influencing solubility and stability .

Q. What challenges arise in resolving solvent-containing crystal structures of this compound?

Level: Advanced
Methodological Answer:
Solvate formation (e.g., methanol 1.13-solvate) complicates structure determination:

  • Disorder modeling : Partial occupancy of solvent molecules requires iterative refinement in SHELXL .
  • Thermal parameters : High displacement parameters (Ueq) for solvent atoms indicate dynamic disorder .
  • Validation : Check PLATON/SQUEEZE to account for diffuse solvent . For example, methanol solvates in P21/c space groups often require twinning analysis .

Q. How to address contradictions between spectroscopic data and computational predictions for this compound?

Level: Advanced
Methodological Answer:
Discrepancies (e.g., NMR shifts vs. DFT calculations) require systematic validation:

Experimental replication : Confirm purity via HPLC/TLC .

DFT refinement : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) to match observed NMR/IR .

Crystallographic validation : Compare computed (Mercury/CrystalExplorer) and experimental torsional angles . If contradictions persist, consider dynamic effects (e.g., tautomerism) or solvent interactions .

Q. What strategies are used to study structure-activity relationships (SAR) in benzimidazole derivatives?

Level: Advanced
Methodological Answer:
SAR studies focus on substituent effects:

Functionalization : Introduce groups at N1 (benzyl) or C2 (methanol) to modulate bioactivity .

Pharmacophore mapping : Use docking studies (AutoDock) to correlate substituents (e.g., methoxy) with target binding .

In vitro assays : Test derivatives for specific activities (e.g., anti-inflammatory via COX-2 inhibition) . Methanol derivatives often enhance solubility, impacting bioavailability .

Properties

IUPAC Name

(1-benzylbenzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c18-11-15-16-13-8-4-5-9-14(13)17(15)10-12-6-2-1-3-7-12/h1-9,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMKLUFBUYHXGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10354102
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6646-70-4
Record name (1-benzyl-1H-benzimidazol-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10354102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-benzyl-1H-1,3-benzodiazol-2-yl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.